![molecular formula C21H26N4O B2497968 (E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2035023-41-5](/img/structure/B2497968.png)

(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, derivatives of benzo[d]imidazole and piperazine have been synthesized through reactions involving Schiff’s bases, carbohydrazides, and various aldehydes or ketones to yield compounds with notable antioxidant and antimicrobial activities (Bassyouni et al., 2012). These methodologies highlight the complexity and versatility of synthesizing compounds with potential biological activities.

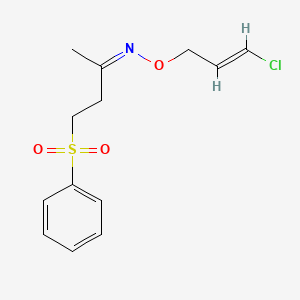

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by X-ray diffraction and spectroscopic methods, revealing detailed geometrical configurations. For example, studies have shown the detailed crystal structure of similar compounds, indicating the cis-trans isomerism and the spatial arrangement of molecular fragments (Sokol et al., 2011). These analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions and Properties

Compounds with benzo[d]imidazole and piperazine units engage in a variety of chemical reactions, reflecting their reactivity towards different chemical agents. The functional groups present in these molecules, such as the carbonyl and imine groups, play a significant role in their chemical behavior, including their ability to form complexes with metals or undergo nucleophilic attacks (Zhan et al., 2019).

Scientific Research Applications

Antimicrobial and Antimycobacterial Activities

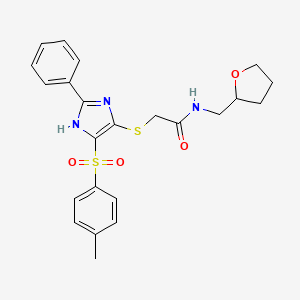

Compounds structurally related to "(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For example, a series of benzimidazole derivatives were synthesized and showed significant activity against various microbial strains, including bacteria and fungi. These compounds have been evaluated for their minimum inhibitory concentrations (MICs), indicating their effectiveness in inhibiting microbial growth at low concentrations. This research demonstrates the potential of such compounds in developing new antimicrobial agents (Narasimhan et al., 2011; Patel et al., 2011).

Synthesis and Characterization

Research has also focused on the synthesis and structural characterization of compounds with similar frameworks. These studies involve the development of novel synthetic routes and the exploration of different chemical reactions to obtain derivatives with potential biological activities. For instance, research on the synthesis of new pyrazolo and pyrimidine derivatives containing specific moieties highlights the versatility and potential applications of these compounds in medicinal chemistry (Abdelhamid et al., 2012).

Antioxidant and Antimicrobial Activities

Further research has been conducted on the antioxidant and antimicrobial activities of benzimidazole derivatives, where new compounds were synthesized and evaluated for their ability to scavenge free radicals and inhibit microbial growth. These studies are crucial for understanding the potential of such compounds in treating oxidative stress-related diseases and infections (Bassyouni et al., 2012).

Antiproliferative Activity

Some derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer agents. These compounds have been evaluated using assays such as tubulin polymerization and apoptosis induction to understand their mechanisms of action against cancer cells (Mullagiri et al., 2018).

Antineoplastic Activity

Some novel benzimidazole condensed ring systems have been synthesized and assessed for their antineoplastic activity, showing varying degrees of effectiveness against certain cancer cell lines. This highlights the potential application of these compounds in developing new cancer therapies (Abdel-Hafez, 2007).

Mechanism of Action

Imidazoles

are a class of compounds that have a wide range of biological activities. They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

properties

IUPAC Name |

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-7,16,18H,8-15H2,(H,22,23)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPKCWDPUPVIAO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)